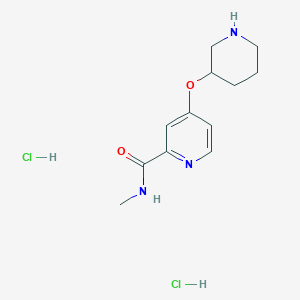

N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-4-piperidin-3-yloxypyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c1-13-12(16)11-7-9(4-6-15-11)17-10-3-2-5-14-8-10;;/h4,6-7,10,14H,2-3,5,8H2,1H3,(H,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVVWNFPTFSXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride, also known by its CAS number 1803562-51-7, is a compound of significant interest in pharmacological research. This article delves into its biological activity, including its interactions with various receptors, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H19Cl2N3O2

- Molecular Weight : 308.20 g/mol

- IUPAC Name : N-methyl-4-piperidin-3-yloxypyridine-2-carboxamide dihydrochloride

- Purity : Typically around 95% .

Research indicates that this compound exhibits selective agonistic activity on dopamine receptors, particularly the D3 receptor. This selectivity is crucial as it minimizes side effects associated with non-selective dopamine receptor activation.

Key Findings:

- Dopamine Receptor Agonism :

- Neuroprotective Effects :

Biological Activity Data

The following table summarizes the biological activity of this compound in various assays:

Case Study 1: Neuroprotective Potential

A study focused on the neuroprotective effects of this compound demonstrated its ability to mitigate cell death in cultured dopaminergic neurons exposed to neurotoxic agents. The findings suggest that this compound could serve as a lead candidate for developing treatments for neurodegenerative diseases.

Case Study 2: Selectivity and Pharmacokinetics

Another investigation assessed the pharmacokinetic profile of this compound, highlighting its favorable absorption and distribution characteristics. The selectivity for the D3 receptor over other dopamine receptors was emphasized as a key factor in reducing potential side effects related to broader dopamine receptor activation .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHClNO

Molecular Weight: 308.20 g/mol

IUPAC Name: N-methyl-4-(piperidin-3-yloxy)picolinamide dihydrochloride

The compound features a pyridine ring substituted with a piperidinyl ether and a carboxamide group, which contributes to its biological activity. The presence of the piperidine moiety is significant for its interaction with biological targets.

Medicinal Chemistry Applications

-

Antidepressant Activity:

- Studies have indicated that compounds similar to N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride can exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential for developing new antidepressants targeting these systems.

-

Neuroprotective Effects:

- Research indicates that derivatives of this compound may protect neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Pain Management:

- The compound's structural similarity to known analgesics suggests it may interact with pain pathways, potentially serving as a new lead in pain management therapies.

Neuroscience Applications

-

Cognitive Enhancement:

- Some studies have explored the impact of similar compounds on cognitive functions, suggesting they may enhance memory and learning capabilities by influencing cholinergic systems in the brain.

-

Psychiatric Disorders:

- The compound's interaction with neurotransmitter receptors positions it as a candidate for research into treatments for various psychiatric disorders, including anxiety and schizophrenia.

Pharmacological Insights

-

Receptor Interaction:

- Preliminary studies suggest that this compound may act as a modulator of certain receptors involved in mood regulation and cognition, such as the serotonin receptor family.

-

Bioavailability and Metabolism:

- Understanding the pharmacokinetics of this compound is crucial for its development into therapeutic agents. Studies on its absorption, distribution, metabolism, and excretion (ADME) are essential for determining its viability as a drug candidate.

Case Study 1: Antidepressant Research

A study published in a peer-reviewed journal investigated the antidepressant-like effects of structurally related compounds in animal models. Results indicated significant reductions in depressive behaviors correlated with increased serotonin levels in the brain.

Case Study 2: Neuroprotection

In vitro studies demonstrated that compounds similar to this compound could reduce neuronal cell death induced by oxidative stress agents, suggesting potential neuroprotective properties.

Comparison with Similar Compounds

6-Methyl-N-(piperidin-4-yl)pyridine-2-carboxamide Dihydrochloride

- Molecular Formula : C₉H₁₄Cl₂N₂O₂

- Molecular Weight : 253.13 g/mol

- Key Structural Differences :

- The piperidine moiety is attached at the 4-position instead of the 3-position.

- A methyl group replaces the piperidinyloxy ether linkage at the pyridine 4-position.

- The smaller molecular weight (253.13 vs. ~300 for the target compound) could enhance bioavailability .

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide

- Molecular Formula : C₁₁H₁₅IN₂O₂

- Key Features :

- A bulky pivalamide group at the 4-position and an iodine atom at the 2-position.

- Implications :

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

- Molecular Formula : C₁₂H₁₇IN₂O₂

- Key Differences :

- Methoxy group at the 2-position and iodine at the 4-position.

- Iodination at the 4-position may confer radioimaging utility but introduces synthetic and stability challenges absent in the target compound .

Structural and Functional Analysis Table

Key Findings and Implications

Structural Flexibility : The target compound’s piperidinyloxy ether linkage provides conformational adaptability absent in rigid analogs like 6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide .

Halogenation Trade-offs : Iodinated analogs (e.g., ) offer functional versatility (e.g., imaging) but face solubility and toxicity challenges compared to the halogen-free target compound .

Solubility and Bioavailability : The target’s dihydrochloride salt form likely enhances aqueous solubility relative to neutral pivalamide derivatives .

Preparation Methods

Nucleophilic Substitution to Introduce Piperidin-3-yloxy Group

A common approach involves reacting a 4-chloropyridine-2-carboxamide derivative with a piperidin-3-ol or its equivalent under basic conditions to substitute the chlorine atom with the piperidin-3-yloxy group.

-

- Starting material: 4-chloro-N-methylpyridine-2-carboxamide.

- Nucleophile: Piperidin-3-ol or piperidin-3-ol derivative.

- Base: Potassium tert-butoxide or similar strong base.

- Solvent: Polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF).

- Temperature: Typically reflux or elevated temperatures (80–120°C).

- Reaction time: Several hours to overnight.

-

- The base deprotonates the piperidin-3-ol, generating the alkoxide nucleophile.

- The alkoxide attacks the 4-position of the pyridine ring, displacing chloride and forming the ether linkage.

Amide Formation and N-Methylation

The carboxamide group is introduced or modified via standard amide coupling techniques or by direct methylation of the amide nitrogen.

-

- Carboxylic acid derivatives of pyridine are coupled with methylamine or methylamine equivalents using coupling reagents such as TBTU or EDCI in the presence of bases like DIPEA.

- Solvents: Dichloromethane (DCM), dimethylformamide (DMF).

- Temperature: Room temperature to mild heating.

-

- If required, methylation can be achieved by methyl iodide or dimethyl sulfate under basic conditions.

-

- The crude product is purified by silica gel chromatography or recrystallization.

Salt Formation: Dihydrochloride Preparation

To enhance the compound’s stability and facilitate isolation, the free base is converted into its dihydrochloride salt.

-

- The free base is dissolved in an appropriate solvent (e.g., ethereal solution).

- Hydrogen chloride gas or HCl solution in dioxane is added.

- The salt precipitates and is collected by filtration.

- The solid is washed with ether and dried under vacuum.

Reaction Conditions and Optimization Data

The following table summarizes typical reaction conditions and yields from related synthetic procedures relevant to the preparation of this compound:

Research Findings and Analytical Data

- NMR Characterization:

- ^1H NMR spectra typically show signals corresponding to aromatic pyridine protons, piperidine ring protons, and the N-methyl group.

- ^13C NMR confirms the carbonyl carbon of the amide (~160–170 ppm) and aromatic carbons.

- Purity and Yield:

- Workup:

- Cooling the reaction mixture and pressure release are critical to isolate pure precipitates.

- Washing with the reaction solvent and drying under vacuum ensures removal of impurities.

Q & A

What are the recommended synthesis protocols for N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride?

Basic Research Question

The synthesis typically involves sequential modifications of the pyridine and piperidine cores. A common approach includes:

- Cyclization : Formation of the piperidine ring via reductive amination or nucleophilic substitution, followed by functionalization at the 3-position oxygen .

- Coupling Reactions : Introduction of the carboxamide group through amidation, often using coupling agents like EDC/HOBt.

- Salt Formation : Conversion to the dihydrochloride salt by treating the freebase with HCl in a polar solvent (e.g., methanol or ethanol) to enhance solubility and stability .

Key Considerations : Monitor reaction intermediates using LC-MS to confirm intermediate structures and purity .

What safety precautions are necessary when handling this compound?

Basic Research Question

Safety protocols derived from structurally similar piperidine derivatives include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Toxicity Mitigation : Acute toxicity data for analogous compounds suggest avoiding prolonged exposure; implement emergency rinsing protocols for skin/eye contact .

How can mass spectrometry parameters be optimized for accurate characterization?

Advanced Research Question

Optimize parameters based on predicted collision cross-section (CCS) and adduct behavior:

- Adduct Selection : Prioritize [M+H]+ (m/z 236.14, CCS 154.5 Ų) for high sensitivity. [M+Na]+ (m/z 258.12, CCS 164.9 Ų) may reduce fragmentation .

- Ion Mobility : Use CCS values to distinguish isomeric impurities or degradation products.

- Fragmentation Patterns : Compare experimental MS/MS spectra with in silico predictions (e.g., using CFM-ID) to validate structural assignments .

What strategies can address discrepancies in biological activity data across studies?

Advanced Research Question

Contradictions may arise from variations in:

- Solubility : Ensure consistent use of the dihydrochloride form to avoid solubility-driven bioavailability differences .

- Assay Conditions : Standardize pH, temperature, and buffer systems (e.g., PBS vs. HEPES) to minimize confounding factors .

- Structural Confirmation : Verify compound identity via 2D NMR (e.g., COSY, HSQC) to rule out batch-specific impurities .

Recommendation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

What analytical techniques are suitable for confirming the compound’s structure?

Basic Research Question

A multi-technique approach is recommended:

- NMR Spectroscopy : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and carboxamide NH (δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C12H17N3O2·2HCl) with <2 ppm mass error .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt form, if single crystals are obtainable .

How to design experiments to assess the compound’s stability under varying conditions?

Advanced Research Question

Stability studies should evaluate:

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Photostability : Expose samples to UV-Vis light (300–800 nm) and monitor degradation via HPLC .

- pH Stability : Test solubility and integrity in buffers (pH 1–10) over 24–72 hours. Acidic conditions may protonate the piperidine nitrogen, altering reactivity .

Documentation : Track degradation products using LC-MS and compare with predicted metabolites .

What in silico methods predict the compound’s interaction with biological targets?

Advanced Research Question

Computational approaches include:

- Molecular Docking : Use the SMILES string (

CNC(=O)C1=NC=CC(=C1)OC2CCCNC2) to model binding to targets like GPCRs or kinases. Tools like AutoDock Vina can predict binding poses . - Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the carboxamide group) using Schrödinger’s Phase .

- ADMET Prediction : Tools like SwissADME estimate permeability, metabolic liability, and potential off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.